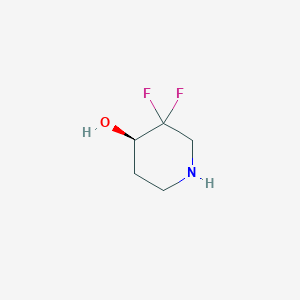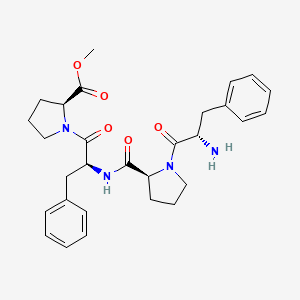
Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate is a complex organic compound with the molecular formula C33H38N4O5 It is a methyl ester derivative of a peptide consisting of L-phenylalanine and L-proline residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled in a specific sequence to form the desired peptide chain. Finally, the protecting groups are removed, and the methyl ester is introduced to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability.
化学反应分析
Types of Reactions
Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate has diverse applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for designing novel peptides.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and as a precursor for synthesizing bioactive compounds.
作用机制
The mechanism of action of Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
Cyclo(L-Phe-L-Pro): A cyclic dipeptide with antifungal properties.
N-acetyl-L-prolyl-L-phenylalanine methyl ester: A related compound with similar structural features.
Uniqueness
Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate is unique due to its specific sequence of amino acids and the presence of a methyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C29H36N4O5 |
|---|---|
分子量 |
520.6 g/mol |
IUPAC 名称 |
methyl (2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C29H36N4O5/c1-38-29(37)25-15-9-17-33(25)28(36)23(19-21-12-6-3-7-13-21)31-26(34)24-14-8-16-32(24)27(35)22(30)18-20-10-4-2-5-11-20/h2-7,10-13,22-25H,8-9,14-19,30H2,1H3,(H,31,34)/t22-,23-,24-,25-/m0/s1 |
InChI 键 |
SSZFYLKZGSQCOZ-QORCZRPOSA-N |
手性 SMILES |
COC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)N |
规范 SMILES |
COC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


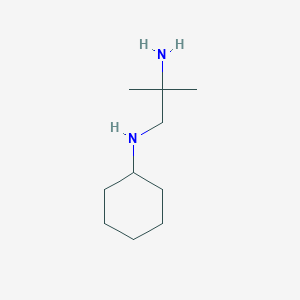
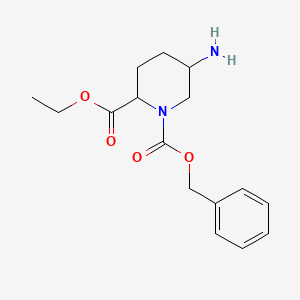

![2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13332272.png)
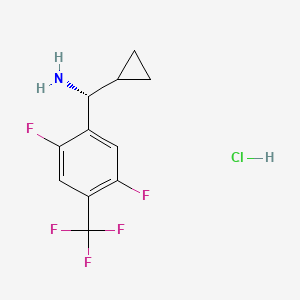



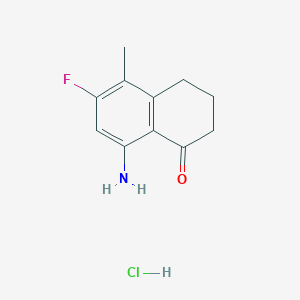
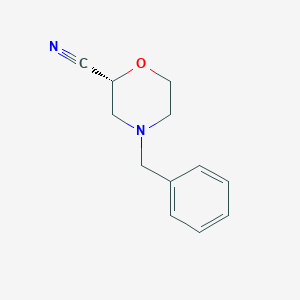
amine](/img/structure/B13332329.png)

